Amino(4-chlorophenyl)acetic acid hydrochloride
Description
Amino(4-chlorophenyl)acetic acid hydrochloride, also known as D-4-Chlorophenylglycine HCl (CAS: 108392-76-3), is a chiral compound with the molecular formula C₈H₉Cl₂NO₂ and a molecular weight of 222.065 g/mol . It is the hydrochloride salt of the R-enantiomer of 2-amino-2-(4-chlorophenyl)acetic acid. The 4-chlorophenyl group confers enhanced lipophilicity compared to unsubstituted phenylglycine derivatives, influencing its solubility and biological interactions. This compound is frequently employed as a building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and heterocyclic compounds. For example, it serves as a key intermediate in Ugi four-component reactions to generate thiobenzodiazepine derivatives .
Properties
IUPAC Name |
2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZFBXOENJDFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strecker Synthesis with Hydrochloride Formation
The Strecker synthesis is a classical route for α-amino acids, adapted for this compound using 4-chlorobenzaldehyde as the starting material. The process involves:
- Condensation : 4-Chlorobenzaldehyde reacts with ammonium cyanide and sodium bisulfite to form an α-aminonitrile intermediate.
- Hydrolysis : The nitrile undergoes acidic hydrolysis (6 M HCl, reflux, 24 h) to yield the free amino acid.
- Salt Formation : Treatment with HCl in methanol produces the hydrochloride salt, achieving a 34% overall yield .
Key Parameters :
- Temperature : 100–120°C for hydrolysis.
- Catalyst : Thionyl chloride (SOCl₂) for esterification.
- Purity : Recrystallization from ethanol/water mixtures enhances purity to >98%.
Hydrolysis of α-Bromo(4-chlorophenyl)acetic Acid Esters
This method leverages halogenated precursors for efficient conversion:
- Ester Synthesis : α-Bromo(4-chlorophenyl)acetic acid is esterified with methanol using H₂SO₄ as a catalyst (reflux, 4 h).
- Amination : The bromoester reacts with ammonia or ammonium bicarbonate under high-pressure conditions (80°C, 6 h).
- Hydrochloride Isolation : The product is treated with concentrated HCl, yielding the hydrochloride salt with 90% purity .
Optimization Insights :
- Solvent Choice : Methanol or ethanol minimizes side reactions.
- Yield Enhancement : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
Microchannel Reactor-Based Synthesis
A high-efficiency industrial method employs continuous-flow microchannel reactors:
- Intermediate Formation : 4-Chlorobenzaldehyde reacts with ammonium bicarbonate and cyanide in a microchannel reactor (residence time: 2.6 min, 120°C) to form p-chlorophenylhydantoin.
- Alkaline Hydrolysis : The hydantoin intermediate is hydrolyzed with NaOH (160°C, 10.5 min) in a tubular reactor.
- Acidification : HCl quenches the reaction, precipitating the hydrochloride salt with 95.9% yield .
Advantages :
- Throughput : 30–35 g/min productivity.
- Purity : >99% by HPLC due to precise temperature and mixing control.
Thiourea-Acetoacetate Condensation
A patent-pending two-step process achieves high yields:
- Cyclization : 4-Chloroacetoacetate reacts with thiourea in water (0–3°C, 3 h) to form a thiazolidinone intermediate.
- Hydrolysis : The intermediate is suspended in cold concentrated HCl (60°C, 6 h), yielding the hydrochloride salt with 92% yield and 99.5% purity .
Critical Conditions :
- Molar Ratio : 1:1 to 1:1.5 (4-chloroacetoacetate:thiourea).
- Purification : Crystallization from ethanol removes residual thiourea.
Comparative Analysis of Methods
Industrial-Scale Optimization Strategies
- Catalyst Selection : Copper powder in alkali media (e.g., NaOH) accelerates aryl ether formation during intermediate synthesis.
- Solvent Systems : Mixed aqueous-organic phases (e.g., H₂O/EtOAc) improve extraction efficiency.
- Crystallization Control : Adjusting pH to 6–7 during final isolation minimizes racemization.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form derivatives with modified functional groups. For example:
-
Oxidation of ketone precursors : 4-Chloroacetophenone derivatives are oxidized using CrO₃ in acetic acid to generate carboxylic acid intermediates .
Hydrolysis and Cyclization
Hydrolysis steps are critical in final product formation:
-
LiOH-mediated hydrolysis : Acid chloride intermediates are treated with LiOH in THF/water mixtures to yield carboxylic acids .
-
Cyclodehydration : Reactants like ethyl chloroformate enable cyclization to form heterocycles (e.g., oxazolones) .
Enzyme Modulation
The compound interacts with enzymes such as metabotropic glutamate receptors (mGluRs) , modulating neurotransmitter systems. This is linked to its potential therapeutic applications in neurological disorders.
Table 2: Reaction Mechanism Highlights
| Reaction Type | Reagents | Key Steps |
|---|---|---|
| Hydrolysis | LiOH, THF/H₂O | Acid chloride → carboxylic acid |
| Cyclization | Ethyl chloroformate | N-acyl-α-amino acid → oxazolone |
Thermal Stability
The compound exhibits moderate thermal stability, surviving moderate temperatures without decomposition.
Spectroscopic Data
-
IR (KBr) : ν(cm⁻¹) = 3376, 3279 (NH stretches), 1702 (C=O) .
-
¹H NMR (DMSO-d₆) : δ = 10.74 (s, 1H, NH), 7.74 (dd, J = 7.0 Hz) .
Purification
Crystallization and extraction techniques (e.g., ethyl acetate/sherwood oil mixtures) are used to isolate the hydrochloride salt .
Neurological Disorder Studies
The compound’s ability to modulate mGluRs positions it as a candidate for treating schizophrenia, Alzheimer’s, and Parkinson’s diseases.
Antimicrobial and Analgesic Research
Structural analogs (e.g., 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives) demonstrate antimicrobial activity through in vitro testing .
Scientific Research Applications
D-4-Chlorophenylglycine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-4-Chlorophenylglycine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂
- Key Features: Substitutes the 4-chlorophenyl group with a trans-4-aminocyclohexyl moiety.
- Properties : The cyclohexyl group introduces conformational rigidity, reducing aromatic interactions but enhancing stereochemical stability. This compound is less lipophilic (clogP ≈ 1.2) compared to the target compound (clogP ≈ 2.1), impacting membrane permeability .
- Applications : Used in peptide backbone modifications and as a scaffold for protease inhibitors.
2-(Aminooxy)-N-(4-chlorobenzyl)acetamide Hydrochloride
- Molecular Formula : C₉H₁₂Cl₂N₂O₂
- Key Features: Contains an aminooxy group and a 4-chlorobenzyl substituent.
- Applications : Explored in prodrug design and as a nitric oxide synthase inhibitor.
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic Acid
- Molecular Formula: C₁₄H₁₂ClNO₄S
- Key Features : Incorporates a sulfonamide group and a phenylacetic acid backbone.
- Properties : The sulfonamide group increases acidity (pKa ≈ 3.5) compared to the target compound (pKa ≈ 5.2), making it more water-soluble but less bioavailable .
- Applications: Investigated as a non-steroidal anti-inflammatory agent due to COX-2 inhibition.
2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride
- Molecular Formula: C₈H₈BrClFNO₂
- Key Features : Bromine and fluorine substituents at the 4- and 2-positions of the phenyl ring.
- Properties : Halogenation enhances electronegativity, improving binding to halogen-bonding motifs in proteins. The bromine atom increases molecular weight (285.5 g/mol) and steric bulk compared to the target compound .
- Applications : Used in radiopharmaceuticals for PET imaging probes targeting neurotransmitter receptors.
Cetirizine Hydrochloride Derivatives
- Example : 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid.
- Key Features : Incorporates a piperazine ring and a diphenylmethyl group.
- Properties : The piperazine moiety enhances water solubility and bioavailability. Cetirizine derivatives exhibit potent antihistamine activity (IC₅₀ ≈ 6 nM for H₁ receptor binding) compared to simpler phenylglycine analogs .
- Applications : Widely used in allergy medications (e.g., Levocetirizine).
Data Table: Comparative Analysis
Research Findings and Key Differences
Bioactivity : Cetirizine derivatives exhibit superior receptor-binding affinity due to their extended piperazine structure, whereas simpler phenylglycine analogs like the target compound are more suited as synthetic intermediates .
Solubility: Sulfonamide-containing derivatives (e.g., 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetic acid) demonstrate higher aqueous solubility but lower cellular uptake due to increased polarity .
Synthetic Utility: The target compound’s chiral center and halogenated aromatic ring make it a versatile precursor for enantioselective synthesis, outperforming non-halogenated analogs like trans-2-(4-aminocyclohexyl)acetic acid HCl in coupling reactions .
Thermal Stability: Brominated and fluorinated analogs (e.g., 2-amino-2-(4-bromo-2-fluorophenyl)acetic acid HCl) show lower melting points (mp ≈ 160–165°C) compared to the target compound (mp ≈ 181–183°C), reflecting differences in crystalline packing .
Biological Activity
Amino(4-chlorophenyl)acetic acid hydrochloride, also known as 2-amino-2-(4-chlorophenyl)acetic acid, is a derivative of glycine that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C₈H₈ClNO₂
- Molecular Weight : 185.61 g/mol
- CAS Number : 6212-33-5
- Melting Point : 220-230 °C
- Boiling Point : 328.8 °C at 760 mmHg
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the 4-chlorophenyl group enhances its binding affinity, allowing it to modulate several biochemical pathways effectively. This compound can mimic or inhibit natural substrates, influencing metabolic processes crucial for therapeutic applications .
Antimicrobial Activity
This compound demonstrates notable antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 1–64 µg/mL | High |
| Enterococcus spp. | 32–64 µg/mL | Moderate |
| Candida auris | Active against resistant strains | Moderate |
| Bacillus subtilis | Moderate to strong | Moderate |
| Salmonella typhi | Moderate | Moderate |
Studies indicate that the compound exhibits strong antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with an MIC comparable to standard antibiotics like vancomycin . Additionally, it has shown effectiveness against multidrug-resistant yeasts such as Candida auris, highlighting its potential in treating resistant infections .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. These effects are critical in managing conditions characterized by chronic inflammation. The compound's ability to inhibit pro-inflammatory cytokines suggests its utility in therapeutic applications for inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms.
Table 2: Anticancer Activity Overview
| Cancer Type | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 Breast Cancer | 225 | Induction of apoptosis |
| HT29 Colon Cancer | 0.1 | Cell cycle arrest |
| NCI-H522 Lung Cancer | 0.06 | DHFR inhibition |
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound revealed its potent activity against both Gram-positive and Gram-negative bacteria, particularly highlighting its effectiveness against MRSA strains.
- Anti-inflammatory Mechanisms : Research has shown that this compound can significantly reduce inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent in clinical settings.
- Anticancer Properties : In a recent investigation into its anticancer properties, the compound was found to significantly reduce tumor size in xenograft models of breast cancer, demonstrating its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Amino(4-chlorophenyl)acetic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via peptide coupling strategies, as demonstrated for structurally similar amino acid derivatives. For instance, 4-Amino-L-phenylalanine hydrochloride (C₉H₁₂N₂O₂·HCl) was synthesized using solution-phase peptide synthesis with acetic acid/water (4:1) as a solvent system . Reaction optimization includes controlling optical activity ([α]²⁰/D +8.7±0.5°) and ensuring ≤5.0% loss on drying. For the target compound, coupling agents like HOBt/DCC or carbodiimide-based reagents may enhance yield. Monitor reaction progress via TLC or LC-MS.
Q. Which analytical techniques are most effective for purity assessment and structural confirmation?
- Methodology :
- HPLC : Use reverse-phase HPLC with a C18 column, as applied to Cetirizine Hydrochloride (a structurally related compound with a 4-chlorophenyl group). Mobile phases often combine methanol and sodium perchlorate buffer (pH 2.7) for optimal separation .
- Optical Rotation : Measure specific rotation in acetic acid/water (4:1) to confirm stereochemical integrity .
- Elemental Analysis : Verify empirical formula (e.g., C₉H₁₂N₂O₂·HCl for 4-Amino-L-phenylalanine HCl) to confirm stoichiometry .
Q. How should researchers handle hygroscopicity and moisture sensitivity during storage?
- Methodology : Store the compound in airtight containers under inert gas (e.g., nitrogen) at -20°C, as recommended for hygroscopic derivatives like 4-Dimethylamino-N-benzylcathinone HCl . Pre-dry the compound using vacuum desiccation (≤5.0% loss on drying) to minimize hydrolysis .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in stability studies under varying pH and temperature?
- Methodology :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Compare degradation profiles using HPLC-MS, referencing Cetirizine Hydrochloride’s stability protocols .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life, ensuring assay results fall within 98.0–102.0% purity specifications .
Q. How can researchers identify and quantify degradation products or synthetic impurities?
- Methodology :
- Impurity Profiling : Use certified reference standards (e.g., Cetirizine Dihydrochloride Impurities A and B) to calibrate HPLC or UPLC systems . For example, 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid derivatives are common impurities .
- High-Resolution Mass Spectrometry (HRMS) : Assign molecular formulas to unknown peaks, as applied to 4-Aminocinnamic Acid Hydrochloride (C₉H₉NO₂·HCl) .
Q. What computational or experimental approaches validate the compound’s interaction with biological targets?
- Methodology :
- Docking Studies : Model the compound’s binding affinity to histamine H₁ receptors, leveraging structural data from Cetirizine Hydrochloride (C₂₁H₂₅ClN₂O₃·2HCl), a known H₁ antagonist .
- In Vitro Assays : Use radioligand displacement assays with [³H]-mepyramine to measure receptor affinity, ensuring ≥95% purity to avoid interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
